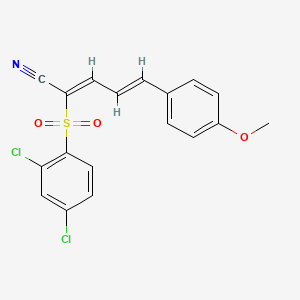

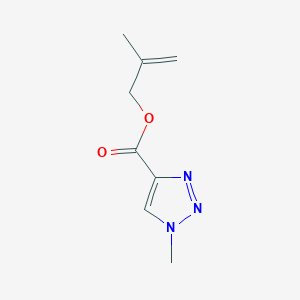

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

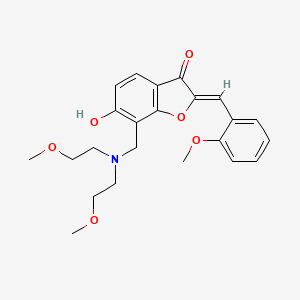

Thiophen-3-yl(o-tolyl)methanone is a compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a tolyl group, which is a methyl-substituted phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring attached to a carbonyl group (C=O), which is then attached to a tolyl group .科学的研究の応用

Organic Electronics and Optoelectronics

Thiophene-based conjugated polymers have garnered significant attention due to their exceptional optical and conductive properties. Researchers have designed novel strategies to create more efficient materials for electronic applications. Notably, nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation, as well as palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings, are popular methods for synthesizing functionalized regioregular polythiophenes. These polymers exhibit fascinating properties such as high conductivity, liquid crystallinity, and chemosensitivity .

Cost-Effective Polymerization Techniques

Direct arylation polymerization (DArP) has emerged as a promising method to overcome drawbacks associated with conventional polymerization techniques. DArP is both cost-effective and environmentally friendly. It avoids the need for toxic precursors and preactivation of C–H bonds. Palladium-based catalytic systems enable the synthesis of polymers with controlled molecular weight, low polydispersity index, and tunable optoelectronic properties .

将来の方向性

作用機序

Target of Action

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a type of thienothiophene . Thienothiophenes are known to have a wide range of applications in pharmaceuticals . They have been reported to have various pharmacological roles, including anti-tumor, antiviral, antibiotic, antiglaucoma, and as inhibitors of platelet aggregation . .

Mode of Action

It is known that thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

Biochemical Pathways

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, as a type of thienothiophene, may affect various biochemical pathways. Thienothiophenes have been reported to have roles in many applications, including pharmacological and optoelectronic properties . .

Result of Action

Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

特性

IUPAC Name |

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-13-4-2-3-5-15(13)16-6-8-18(9-11-21-16)17(19)14-7-10-20-12-14/h2-5,7,10,12,16H,6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHBQSAWSOVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophen-3-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2568998.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2568999.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-iodophenyl)urea](/img/structure/B2569002.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2569008.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)